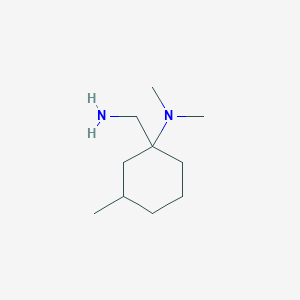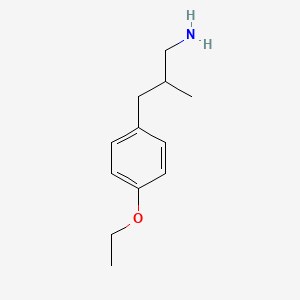![molecular formula C12H10N2OS B3199827 [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine CAS No. 1017156-27-2](/img/structure/B3199827.png)
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Overview
Description
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to interact with various targets, such asTryptase alpha/beta-1 . Tryptase alpha/beta-1 is a protease enzyme that plays a crucial role in inflammatory responses.
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase .
Biochemical Pathways
Benzofuran derivatives have been found to be active against bacterial, viral, inflammatory, and protozoal diseases . They also act as efficient enzyme inhibitors, such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptor inhibitors .
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase . This can also slow the growth of different tumor cells, including those that lead to liver and cervical cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the benzofuran and thiazole rings followed by their coupling
For example, the benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable aldehyde or ketone under acidic or basic conditions. The thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and a haloketone or haloaldehyde. The final step involves coupling the benzofuran and thiazole rings through a condensation reaction, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or thiazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the benzofuran or thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacteria and viruses, as well as its cytotoxic effects on cancer cells .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran ring, such as psoralen and angelicin, which have been used in the treatment of skin diseases like cancer and psoriasis.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and ritonavir, which have various biological activities and therapeutic applications.
Uniqueness
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine is unique due to its combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c13-6-12-14-9(7-16-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPATYEYGEXMJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)
![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)

![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)
![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)




![4-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B3199832.png)
![4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199839.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199843.png)
